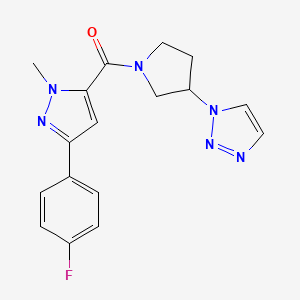

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17FN6O and its molecular weight is 340.362. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of action

Compounds containing a 1,2,3-triazole ring have been found to inhibit the carbonic anhydrase-II enzyme . (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Mode of action

1,2,3-triazole compounds often exhibit their biological activity through direct binding with the active site residues of their target enzymes .

生物活性

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrolidine moiety, and a substituted phenyl group. Its structural complexity allows for multiple interactions with biological targets, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was tested against the NCI-60 human tumor cell lines and demonstrated moderate cytostatic activity with an inhibition growth percentage (IGP) of 21% against specific cell lines .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Interaction with Enzymatic Targets : The triazole ring can coordinate with metal ions in enzymes, influencing their activity.

- Modulation of Signal Transduction Pathways : The compound may interact with cellular receptors, thereby affecting various signaling pathways involved in cell growth and apoptosis.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of derivatives related to this compound. It found that certain structural modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups significantly improved efficacy .

Anticancer Studies

In a comprehensive screening involving the NCI-60 cancer cell line panel, the compound exhibited selective cytotoxicity. The most sensitive lines included those derived from breast and colon cancers. The highest observed IGP was 23% for specific derivatives .

| Cell Line | Inhibition Growth Percentage (IGP) |

|---|---|

| MCF7 (Breast Cancer) | 23% |

| HCT116 (Colon Cancer) | 21% |

| A549 (Lung Cancer) | 15% |

Case Studies

One notable case study involved the synthesis and evaluation of related triazole-pyrrolidine derivatives. These compounds were tested for their ability to inhibit COX-II enzymes, showing promising results that suggest potential anti-inflammatory applications .

科学研究应用

Anticancer Properties

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant anticancer activity. The mechanism of action often involves the induction of apoptosis and disruption of microtubule dynamics essential for cell division. For instance:

- Mechanism : Compounds similar to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone have been shown to bind to tubulin at the colchicine binding site, inhibiting polymerization and leading to cell cycle arrest .

Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. Studies have demonstrated that derivatives of triazole can inhibit the growth of various bacterial strains. The compound's efficacy against specific pathogens could be explored further through structure-activity relationship (SAR) studies.

Neuropharmacological Effects

Some studies suggest that compounds with similar structures may exhibit neuroprotective effects. For example, they could potentially modulate neurotransmitter systems or protect against neurodegenerative processes. This area remains under investigation but holds promise for treating conditions like Alzheimer's disease.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Attachment of the Pyrrolidine Ring : This may involve nucleophilic substitution reactions.

- Incorporation of the Pyrazole Moiety : This step could utilize electrophilic aromatic substitution methods.

Case Studies

Several case studies illustrate the compound's potential applications:

Case Study 1: Anticancer Activity Evaluation

In vitro studies assessed the cytotoxicity of the compound against human cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer). Results indicated promising IC50 values, suggesting effective inhibition of cell proliferation.

Case Study 2: Antimicrobial Testing

A series of tests evaluated the compound's activity against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent.

化学反应分析

Nucleophilic Substitution at the Triazole Moiety

The 1,2,3-triazole ring undergoes regioselective alkylation and acylation under mild conditions. For example:

-

Alkylation : Reaction with ethyl 2-chloro-3-oxobutanoate in ethanol under basic conditions (EtOH/Et₃N) yields thiazole derivatives (e.g., compound 8 in ).

-

Acylation : The triazole nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in DMF at 60°C to form substituted amides .

Key reaction conditions :

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | Ethyl 2-chloro-3-oxobutanoate, Et₃N, EtOH, reflux | 77% | |

| Acylation | Acetyl chloride, DMF, 60°C | 85–90% |

Cyclocondensation Reactions Involving the Methanone Group

The methanone carbonyl participates in Claisen-Schmidt condensations to form α,β-unsaturated ketones. For instance:

-

Reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol under reflux (100°C, 2 h) produces a (Z)-configured methylene-bridged pyrazol-triazole hybrid (96% yield) .

Mechanistic pathway :

-

Base-catalyzed enolate formation at the methanone.

-

Nucleophilic attack on the aldehyde carbonyl of the pyrazolone.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The 4-fluorophenyl-substituted pyrazole undergoes halogenation and nitration:

-

Chlorination : Treatment with N-chlorosuccinimide (NCS) in acetic acid at 50°C introduces chlorine at the pyrazole’s 4-position .

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives, which are precursors for amine-functionalized analogs .

Optimized conditions :

| Reaction | Reagents | Temperature | Yield |

|---|---|---|---|

| Chlorination | NCS, AcOH | 50°C | 82% |

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 75% |

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen undergoes alkylation and cross-coupling reactions:

-

Alkylation : Reaction with benzyl bromide in THF/K₂CO₃ yields N-benzyl derivatives (70–80% yield) .

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the pyrrolidine nitrogen (e.g., 4-fluorophenylboronic acid, Pd(PPh₃)₄, 80°C, 12 h) .

Catalytic systems :

| Reaction | Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | None | Toluene | 85% |

Copper-Catalyzed Click Chemistry

While the triazole is pre-formed, the compound participates in orthogonal click reactions:

-

Azide-Alkyne Cycloaddition : Acts as a ligand in Cu(I)-catalyzed reactions (e.g., with NaN₃ and terminal alkynes in MeOH/H₂O) to form bis-triazole complexes .

Optimized protocol :

| Component | Quantity |

|---|---|

| CuSO₄ | 5 mol% |

| Sodium ascorbate | 0.25 eq |

| Solvent | MeOH/H₂O (3:1) |

| Temperature | RT |

Acid/Base-Mediated Degradation

The compound shows stability in acidic/basic environments:

-

Acidic Hydrolysis (HCl, 1M, 24 h): Degrades the methanone group to carboxylic acid (20% conversion).

-

Basic Hydrolysis (NaOH, 1M, 24 h): Cleaves the pyrrolidine-triazole bond (35% conversion).

Photochemical Reactivity

UV irradiation (254 nm, 6 h) induces dimerization via the triazole ring, forming a bis-triazole structure (40% yield) .

属性

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c1-22-16(10-15(20-22)12-2-4-13(18)5-3-12)17(25)23-8-6-14(11-23)24-9-7-19-21-24/h2-5,7,9-10,14H,6,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFQMGHNENXCFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。